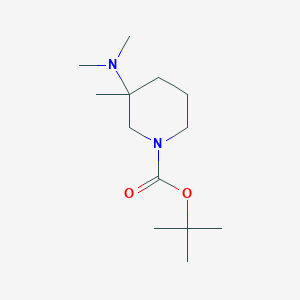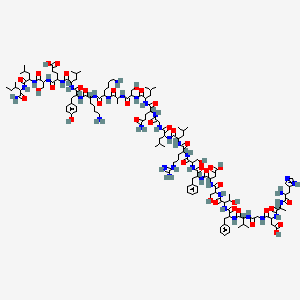![molecular formula C20H25N3O3 B12327778 N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12327778.png)
N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3-hydroxy-lysergic acid diethylamide is a major metabolite of lysergic acid diethylamide, a well-known hallucinogen. This compound is formed through the metabolic processes in the human body and is often used as a marker for lysergic acid diethylamide consumption due to its higher concentration and longer detection window compared to lysergic acid diethylamide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-hydroxy-lysergic acid diethylamide typically involves the oxidation of lysergic acid diethylamide. This can be achieved using various oxidizing agents such as peroxidases or cytochrome P450 enzymes . The reaction conditions often include the presence of a suitable solvent and controlled temperature to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 2-Oxo-3-hydroxy-lysergic acid diethylamide is not commonly practiced due to its primary formation as a metabolite in biological systems. for research purposes, it can be synthesized in laboratories using the aforementioned methods and purified using techniques like liquid chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxo-3-hydroxy-lysergic acid diethylamide primarily undergoes oxidation reactions. It can also participate in other reactions such as reduction and substitution under specific conditions .
Common Reagents and Conditions:
Oxidation: Peroxidases, cytochrome P450 enzymes, and other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include further oxidized or reduced derivatives of 2-Oxo-3-hydroxy-lysergic acid diethylamide .
Aplicaciones Científicas De Investigación
2-Oxo-3-hydroxy-lysergic acid diethylamide is extensively used in forensic toxicology to detect lysergic acid diethylamide consumption. Its higher concentration and longer detection window make it a reliable marker in biological samples such as blood and urine . Additionally, it is used in research to study the metabolic pathways of lysergic acid diethylamide and its effects on the human body .
Mecanismo De Acción
The mechanism of action of 2-Oxo-3-hydroxy-lysergic acid diethylamide is not as well-studied as lysergic acid diethylamide itself. it is believed to interact with similar molecular targets, primarily serotonin receptors (5-HT2A and 5-HT2C) in the central nervous system . This interaction leads to alterations in neurotransmitter release and subsequent changes in perception and mood .
Comparación Con Compuestos Similares
Lysergic acid diethylamide: The parent compound, known for its potent hallucinogenic effects.
N-desmethyl-lysergic acid diethylamide: Another major metabolite of lysergic acid diethylamide.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
N,N-Dimethyltryptamine (DMT): A powerful hallucinogen found in various plants and animals.
Uniqueness: 2-Oxo-3-hydroxy-lysergic acid diethylamide is unique due to its formation as a metabolite and its utility in forensic applications. Its longer detection window and higher concentration in biological samples make it a valuable marker for lysergic acid diethylamide consumption .
Propiedades
IUPAC Name |
N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-4-23(5-2)18(24)12-9-14-13-7-6-8-15-17(13)20(26,19(25)21-15)10-16(14)22(3)11-12/h6-9,12,16,26H,4-5,10-11H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZSHHCNLVHCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-Dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol](/img/structure/B12327704.png)



![D-Homo Budesonide;(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-4b,6,6a,7a,10a,11,11a,11b,12,13-decahydrochryseno[2,3-d][1,3]dioxole-2,7(4aH,5H)-dione](/img/structure/B12327753.png)


![4-Methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium](/img/structure/B12327771.png)


![methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate](/img/structure/B12327784.png)

![1,2-Pyrrolidinedicarboxylic acid, 2-[(2,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327805.png)
